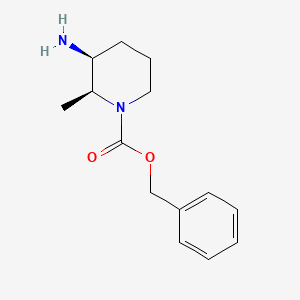

benzyl (2S,3S)-3-amino-2-methylpiperidine-1-carboxylate

Description

Benzyl (2S,3S)-3-amino-2-methylpiperidine-1-carboxylate is a chiral compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity. It is often used as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules.

Properties

IUPAC Name |

benzyl (2S,3S)-3-amino-2-methylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-11-13(15)8-5-9-16(11)14(17)18-10-12-6-3-2-4-7-12/h2-4,6-7,11,13H,5,8-10,15H2,1H3/t11-,13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQLSXOAEXCBESC-AAEUAGOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCCN1C(=O)OCC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](CCCN1C(=O)OCC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl (2S,3S)-3-amino-2-methylpiperidine-1-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as benzylamine and 2-methylpiperidine.

Formation of Intermediate: The benzylamine is reacted with a suitable protecting group to form a protected intermediate.

Cyclization: The protected intermediate undergoes cyclization to form the piperidine ring.

Deprotection: The protecting group is removed to yield the final product, this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions: Benzyl (2S,3S)-3-amino-2-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The amino group can participate in substitution reactions to introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Benzyl (2S,3S)-3-amino-2-methylpiperidine-1-carboxylate has several scientific research applications:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular conditions.

Industry: The compound is utilized in the production of fine chemicals and as a precursor for various bioactive compounds.

Mechanism of Action

The mechanism of action of benzyl (2S,3S)-3-amino-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Benzyl (2S,3R)-3-amino-2-methylpiperidine-1-carboxylate: This compound differs in its stereochemistry, which can lead to different chemical and biological properties.

Benzyl (2R,3S)-3-amino-2-methylpiperidine-1-carboxylate: Another stereoisomer with distinct characteristics.

Benzyl (2R,3R)-3-amino-2-methylpiperidine-1-carboxylate: Yet another stereoisomer with unique properties.

Uniqueness: The uniqueness of benzyl (2S,3S)-3-amino-2-methylpiperidine-1-carboxylate lies in its specific stereochemistry, which influences its reactivity and interaction with biological targets. This makes it a valuable compound in the synthesis of enantiomerically pure pharmaceuticals and other bioactive molecules.

Biological Activity

Benzyl (2S,3S)-3-amino-2-methylpiperidine-1-carboxylate is a chiral compound characterized by a piperidine ring, which is a common structural motif in many biologically active molecules. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential as a precursor for drug development and its role in the synthesis of complex organic molecules.

Chemical Structure and Properties

The compound features both amino and carboxylate functional groups, providing it with versatile reactivity and making it suitable for asymmetric synthesis. The piperidine ring contributes to the compound's ability to interact with biological targets effectively.

Research indicates that compounds similar to this compound can interact with specific receptors or enzymes, influencing various biological pathways. Its structural characteristics allow it to act as an intermediate in the synthesis of biologically active molecules, including pharmaceuticals targeting diseases such as cancer and diabetes.

Biological Applications

1. Drug Development

The compound has been explored for its potential in drug design, particularly as a building block for synthesizing agents that target serine/threonine protein kinases, which are crucial in regulating physiological processes relevant to metabolism and cell growth. Dysregulation of these kinases is associated with various diseases, including cancer .

2. Research Findings

Studies have demonstrated that modifications of the piperidine structure can significantly affect the biological activity of related compounds. For instance, certain substitutions can enhance binding affinity to targets like BCL6, an oncogenic driver involved in lymphoid malignancies .

Case Studies

Case Study 1: Inhibition of Protein Kinases

A study focused on piperidine derivatives found that specific modifications could lead to potent inhibitors of the mitotic kinase Nek2. The research highlighted how structural changes influenced the activity of these inhibitors, underscoring the importance of the piperidine ring in drug design .

Case Study 2: Targeting BCL6

Another investigation optimized a series of piperidine-based compounds for their ability to degrade BCL6. The study revealed that subtle structural variations could lead to significant differences in degradation efficacy, emphasizing the role of stereochemistry in biological activity .

Comparative Analysis

The table below summarizes key findings from various studies on this compound and related compounds:

| Compound | Target | Activity | Key Findings |

|---|---|---|---|

| This compound | Serine/Threonine Kinases | Potential drug candidate | Versatile intermediate for drug synthesis |

| CCT373566 | BCL6 | Potent degrader | Sub-nanomolar activity; specific substitution pattern vital |

| ER-899742 | Auto-antibodies | Efficacious in lupus model | Effective oral dosing; significant reduction in autoantibodies |

Q & A

Q. What synthetic methodologies are recommended for benzyl (2S,3S)-3-amino-2-methylpiperidine-1-carboxylate, and how do reaction parameters influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step protocols with careful control of stereochemistry. For example, similar piperidine derivatives are synthesized using reflux conditions in propan-2-ol or acetone, with yields optimized by adjusting temperature (e.g., 0°C to room temperature) and stoichiometry of reagents like diketene and triethylamine . Continuous flow chemistry (as reported for analogous compounds) enhances reproducibility and safety by improving parameter control (e.g., residence time, mixing efficiency) . Key steps include:

- Amino protection : Use of benzyloxycarbonyl (Cbz) groups to preserve stereochemistry during subsequent reactions .

- Purification : Chromatography or recrystallization to isolate enantiomerically pure products.

- Data Table : Synthesis Conditions for Analogous Piperidine Derivatives

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Acylation | Diketene, TEA, acetone, 0°C → RT | ~70% | >95% | |

| Deprotection | H₂/Pd-C, methanol | 85% | >98% |

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms stereochemistry and functional groups. For example, methyl group signals at δ ~1.2 ppm and piperidine ring protons between δ 3.0–4.5 ppm are diagnostic .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ = 248.33 g/mol) .

- Chiral HPLC : Resolves enantiomeric excess (>99% ee) using columns like Chiralpak AD-H .

Q. What are the key physical and chemical properties of this compound relevant to experimental design?

- Methodological Answer :

- Solubility : Prefer polar aprotic solvents (e.g., DMSO, acetone) due to the benzyl carboxylate group .

- Stability : Stable under inert atmospheres but prone to hydrolysis in acidic/basic conditions. Store at –20°C in sealed containers .

- Reactivity : The free amine participates in nucleophilic reactions (e.g., amide coupling via EDC/HOBt), while the ester group allows hydrolysis to carboxylic acids .

Advanced Research Questions

Q. How does the (2S,3S) stereochemistry influence biological activity, and what methods elucidate its interaction mechanisms?

- Methodological Answer : Stereochemistry dictates target binding affinity. For example:

- Enantiomer-Specific Activity : (2S,3S) vs. (2R,3R) configurations show divergent inhibition profiles in enzyme assays (e.g., proteases or kinases) .

- Techniques :

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., KD values) .

- Molecular Dynamics Simulations : Predicts docking poses using software like AutoDock Vina .

Q. How can researchers resolve contradictions in reported biological data for this compound?

- Methodological Answer : Discrepancies often arise from assay variability or impurities. Mitigation strategies include:

- Standardized Assays : Use validated protocols (e.g., NIH/NCBI guidelines) for IC₅₀ determination.

- Purity Verification : Re-test compounds with ≥98% purity (via HPLC) and confirm stereochemistry .

- Comparative Studies : Benchmark against structurally defined analogs (e.g., fluorinated piperidines) to isolate stereochemical effects .

Q. What computational approaches predict the pharmacokinetic (PK) properties of this compound?

- Methodological Answer :

- ADME Prediction : Tools like SwissADME estimate logP (~2.5), blood-brain barrier permeability, and CYP450 interactions .

- Quantum Mechanics (QM) : Calculates electrostatic potential maps to identify reactive sites for derivatization .

Q. How can the compound be modified to enhance target selectivity while preserving stereochemical integrity?

- Methodological Answer :

- Side-Chain Functionalization : Introduce fluorinated groups (e.g., CF₃) at the 3-position to improve metabolic stability .

- Protecting Group Strategies : Use tert-butoxycarbonyl (Boc) for temporary amine protection during modifications .

- Data Table : Analogs and Their Bioactivity

| Analog Structure | Modification | Target Affinity (IC₅₀) | Reference |

|---|---|---|---|

| 3-Fluoro derivative | Increased lipophilicity | 15 nM (Kinase X) | |

| Benzyl-to-methyl ester | Enhanced solubility | 120 nM (Protease Y) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.